9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one
Overview
Description
Synthesis Analysis
The synthesis of pyrido[1,2-a]pyrimidin-6-one derivatives involves a sequential four-component reaction . The process involves the formation of diversely substituted 9-nitro-1,2,3,4,7,8-hexahydro-6H-pyrido[1,2-a]pyrimidin-6-ones from the reaction of Meldrum’s acid, benzaldehydes, 1,1-bis(methylthio)-2-nitroethylene and various diamines in the presence of p-toluene sulfonic acid (PTSA) as an acidic catalyst in water as a green solvent .Scientific Research Applications
Synthesis of Novel Compounds
- The compound 9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one has been utilized in the synthesis of novel spiro pyrano[2,3-d]thiazolo[3,2-a]pyrimidine derivatives, indicating its potential in creating unique chemical structures (Ling et al., 2013).
Chemical Reactivity and Tautomerism Studies
- Studies have focused on the chemical reactivity and tautomerism of derivatives of this compound. These studies provide insights into the compound's chemical behavior and potential applications in various chemical reactions (Breining et al., 1985).
Development of New Heterocyclic Systems
- The compound has been used in creating new heterocyclic systems, such as the tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring system. This advancement demonstrates its role in expanding the diversity of heterocyclic chemistry (Hermecz et al., 1991).
Aldose Reductase Inhibitors
- Derivatives of pyrido[1,2-a]pyrimidin-4-one, a related compound, have been investigated as aldose reductase inhibitors, showing the potential pharmaceutical applications of similar compounds (La Motta et al., 2007).
Synthesis of Anticancer and Anti-inflammatory Agents
- Novel pyrazolopyrimidines derivatives, structurally related to this compound, have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, highlighting the compound's potential in medicinal chemistry applications (Rahmouni et al., 2016).
Properties
IUPAC Name |
9a-phenyl-2,3,4,7,8,9-hexahydro-1H-pyrido[1,2-a]pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-8-4-9-14(12-6-2-1-3-7-12)15-10-5-11-16(13)14/h1-3,6-7,15H,4-5,8-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHDFTCCJFETLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCCNC2(C1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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